

# Diethyl 1-Octylphosphonate: A Comprehensive Technical Guide for Advanced Research

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## Compound of Interest

Compound Name:	DIETHYL 1-OCTYLPHOSPHONATE
Cat. No.:	B093591

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## Introduction: The Versatility of an Unassuming Phosphonate

In the landscape of modern organic synthesis and medicinal chemistry, the strategic incorporation of bioisosteric moieties is paramount for the rational design of novel therapeutics.

**Diethyl 1-octylphosphonate** (CAS No. 1068-07-1), a seemingly simple long-chain alkylphosphonate, represents a versatile building block with significant, often underappreciated, potential. Its utility extends from a foundational reagent in olefination reactions to a precursor for enzyme inhibitors and a valuable component in materials science. This guide provides an in-depth exploration of **Diethyl 1-octylphosphonate**, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into its synthesis, elucidate its spectral characteristics, and explore its applications, with a focus on the causal reasoning behind its reactivity and utility.

## Physicochemical & Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe application in a laboratory setting. **Diethyl 1-octylphosphonate** is a colorless to pale yellow liquid with low water solubility, a characteristic dictated by its long hydrophobic octyl chain.<sup>[1]</sup>

Table 1: Physicochemical Properties of **Diethyl 1-octylphosphonate**

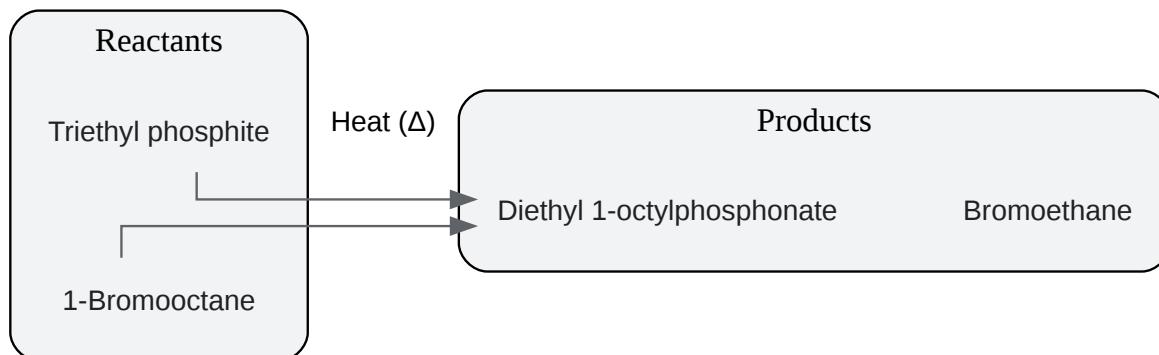
Property	Value	Reference(s)
CAS Number	1068-07-1	<a href="#">[2]</a>
Molecular Formula	C <sub>12</sub> H <sub>27</sub> O <sub>3</sub> P	<a href="#">[2]</a>
Molecular Weight	250.31 g/mol	<a href="#">[2]</a>
Appearance	Colorless to pale yellow liquid	<a href="#">[1]</a>
Boiling Point	88-89 °C at 0.1 mmHg	<a href="#">[1]</a>
Density	0.953 g/cm <sup>3</sup>	<a href="#">[1]</a>
Refractive Index	1.4340	<a href="#">[1]</a>
Water Solubility	<0.2 g/L at 25 °C	<a href="#">[3]</a>

#### Safety & Handling:

According to aggregated GHS data, **Diethyl 1-octylphosphonate** may cause skin and serious eye irritation.[\[2\]](#)[\[4\]](#) Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, should be worn during handling. All manipulations should be conducted in a well-ventilated fume hood. For firefighting, dry chemical, carbon dioxide, or alcohol-resistant foam are recommended extinguishing media.[\[2\]](#)

## Synthesis of Diethyl 1-Octylphosphonate: The Michaelis-Arbuzov Reaction

The most direct and widely employed method for the synthesis of diethyl alkylphosphonates is the Michaelis-Arbuzov reaction.[\[5\]](#)[\[6\]](#) This venerable reaction, discovered by August Michaelis and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite with an alkyl halide.[\[5\]](#) The reaction proceeds via an S<sub>N</sub>2 attack of the nucleophilic phosphorus atom on the alkyl halide, forming a phosphonium salt intermediate, which then undergoes dealkylation by the displaced halide ion to yield the final phosphonate product.[\[6\]](#)



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Diagram 1: Synthesis of **Diethyl 1-octylphosphonate** via the Michaelis-Arbuzov Reaction.

## Detailed Experimental Protocol: Synthesis of Diethyl 1-Octylphosphonate

This protocol is a representative procedure for the synthesis of **Diethyl 1-octylphosphonate** based on the principles of the Michaelis-Arbuzov reaction.

### Materials:

- 1-Bromooctane (1.0 eq)
- Triethyl phosphite (1.2 eq)
- Round-bottom flask
- Reflux condenser
- Heating mantle with a stirrer
- Inert atmosphere (Nitrogen or Argon)

### Procedure:

- Reaction Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.
- Charging Reagents: Charge the flask with 1-bromoocetane (1.0 equivalent). To this, add triethyl phosphite (1.2 equivalents).
- Reaction Conditions: Heat the reaction mixture to 150-160 °C with vigorous stirring. The bromoethane byproduct will begin to distill off.<sup>[7]</sup>
- Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or <sup>31</sup>P NMR spectroscopy. The reaction is typically complete within 2-4 hours.<sup>[7]</sup>
- Work-up and Purification: Once the reaction is complete, allow the mixture to cool to room temperature. The crude product can be purified by vacuum distillation to yield **Diethyl 1-octylphosphonate** as a colorless to pale yellow oil.

#### Causality Behind Experimental Choices:

- Excess Triethyl Phosphite: A slight excess of triethyl phosphite is used to ensure the complete consumption of the 1-bromoocetane.
- High Temperature: The thermal conditions are necessary to drive the dealkylation of the intermediate phosphonium salt.
- Inert Atmosphere: While not always strictly necessary, an inert atmosphere prevents the potential oxidation of the triethyl phosphite at high temperatures.

## Spectroscopic Characterization

Unambiguous characterization of the synthesized **Diethyl 1-octylphosphonate** is crucial for its use in further applications. NMR spectroscopy (<sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P) and mass spectrometry are the primary analytical techniques for this purpose.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **Diethyl 1-octylphosphonate** are characterized by distinct signals arising from the ethyl and octyl moieties, with coupling to the phosphorus nucleus providing key

structural information.

Table 2: Predicted NMR Spectral Data for **Diethyl 1-Octylphosphonate** (in  $\text{CDCl}_3$ )

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant(s) (J, Hz)	Assignment
$^1\text{H}$ NMR	~4.10	quintet (dq)	$J(\text{H,H}) \approx 7.1$ , $J(\text{P,H}) \approx 7.0$	O- $\text{CH}_2\text{-CH}_3$
	~1.70	m	P- $\text{CH}_2\text{-CH}_2\text{-}$	
	~1.40 - 1.20	m	-( $\text{CH}_2$ ) <sub>6</sub> -	
	~1.32	t	$J(\text{H,H}) \approx 7.1$	O- $\text{CH}_2\text{-CH}_3$
	~0.88	t	$J(\text{H,H}) \approx 6.8$	- $\text{CH}_2\text{-CH}_3$
$^{13}\text{C}$ NMR	~61.5	d	$J(\text{P,C}) \approx 6.5$	O- $\text{CH}_2$
	~31.8	s	-( $\text{CH}_2$ ) <sub>5</sub> - $\text{CH}_2\text{-}$ $\text{CH}_2\text{-CH}_3$	
	~30.5	d	$J(\text{P,C}) \approx 140$	P- $\text{CH}_2$
	~29.1	s	-( $\text{CH}_2$ ) <sub>n</sub> -	
	~22.6	s	- $\text{CH}_2\text{-CH}_3$	
	~16.4	d	$J(\text{P,C}) \approx 6.0$	O- $\text{CH}_2\text{-CH}_3$
	~14.1	s	- $\text{CH}_2\text{-CH}_3$	
$^{31}\text{P}$ NMR	~30-32	s	P=O	

Predicted data is based on analogous long-chain dialkyl phosphonates and general principles of NMR spectroscopy.[\[8\]](#)[\[9\]](#)

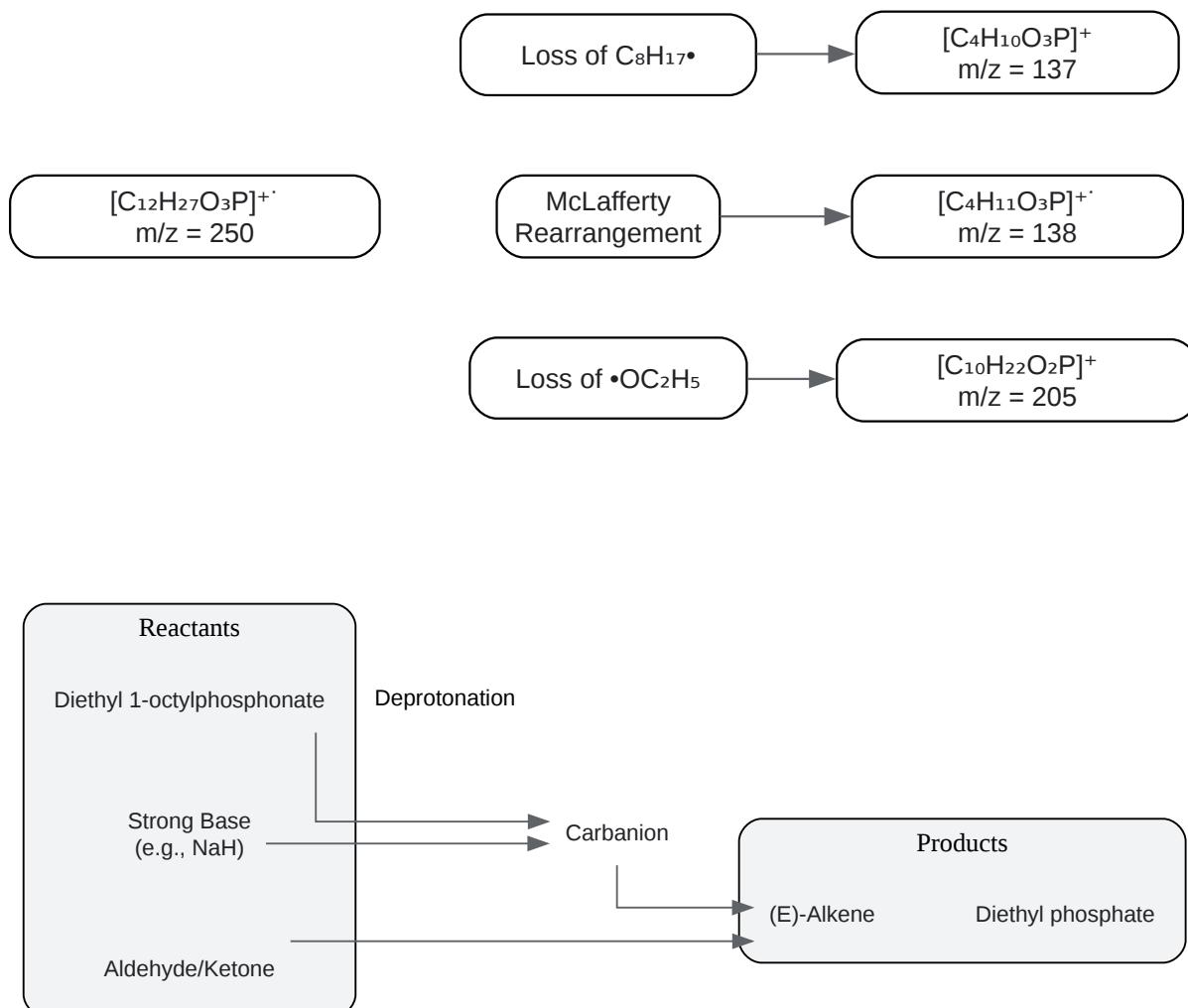
## Mass Spectrometry (MS)

Under electron ionization (EI), long-chain alkyl phosphonates typically exhibit fragmentation patterns characterized by  $\alpha$ - and  $\beta$ -cleavages relative to the phosphorus atom, as well as

fragmentation along the alkyl chain.[10]

Predicted Fragmentation Pattern (EI-MS):

- Molecular Ion ( $M^+$ ): A peak corresponding to the molecular weight ( $m/z = 250$ ) may be observed, although it might be of low intensity.
- $\alpha$ -Cleavage: Loss of the octyl chain ( $C_8H_{17}\bullet$ ) leading to a fragment at  $m/z$  137.
- $\beta$ -Cleavage with McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a hydrogen atom from the alkyl chain to the phosphoryl oxygen, followed by the elimination of an alkene (e.g., octene), can lead to a fragment at  $m/z$  138.
- Alkyl Chain Fragmentation: A series of peaks separated by 14 mass units ( $CH_2$ ) resulting from the fragmentation of the octyl chain.[11]
- Loss of Ethoxy Group: Cleavage of a P-O bond can result in the loss of an ethoxy radical ( $\bullet OCH_2CH_3$ ), leading to a fragment at  $m/z$  205.

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